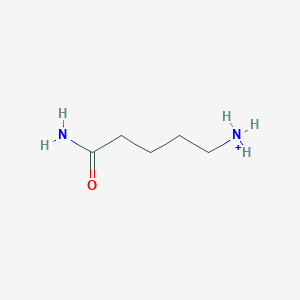

5-Ammoniopentanamide

Description

5-Aminopentanamide (IUPAC name: 5-aminovaleramide; molecular formula: C₅H₁₂N₂O; molecular weight: 116.16 g/mol) is a nitrogen-containing compound derived from L-lysine metabolism . It is enzymatically synthesized via the oxidative decarboxylation of L-lysine catalyzed by the bifunctional flavoenzyme L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 . This reaction produces both 5-aminopentanamide (via imino acid decarboxylation) and 5-aminopentanoic acid (via keto acid decarboxylation), depending on reaction conditions such as the presence of hydrogen peroxide (H₂O₂) .

5-Aminopentanamide has gained attention in metabolomics due to its role as a biomarker. In osteosarcoma, elevated serum levels of this compound correlate with lung metastasis, demonstrating an area under the curve (AUC) value of 0.92 when combined with 13(S)-HpOTrE (FA 18:3 + 2O) . Its accumulation is linked to dysregulated lysine metabolism and immune responses in cancer progression .

Properties

Molecular Formula |

C5H13N2O+ |

|---|---|

Molecular Weight |

117.17 g/mol |

IUPAC Name |

(5-amino-5-oxopentyl)azanium |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)/p+1 |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-O |

Canonical SMILES |

C(CC[NH3+])CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Aminopentanamide and Related Compounds

Key Differences:

Enzymatic Specificity: 5-Aminopentanamide and 4-aminobutanamide are both products of L-LOX/MOG but differ in substrate specificity (L-lysine vs. L-ornithine) and chain length . 5-Aminopentanoic acid is generated under oxidative conditions (H₂O₂ presence), while 5-aminopentanamide forms in the absence of additional H₂O₂ .

Biological Roles: Cadaverine, a diamine, is critical for bacterial growth and eukaryotic cell signaling, unlike 5-aminopentanamide, which lacks polyamine functionality . 5-Amino-2-oxopentanoate is a keto acid intermediate, contrasting with the amide group in 5-aminopentanamide, which enhances its stability in serum .

Functional Analogs in Disease Context

Methionine sulfoxide (C₅H₁₁NO₂S; molecular weight: 165.21 g/mol) frequently co-occurs with 5-aminopentanamide in metastatic osteosarcoma. While structurally unrelated, both metabolites serve as biomarkers for disease progression, with methionine sulfoxide reflecting oxidative stress and 5-aminopentanamide indicating lysine pathway dysregulation .

Metabolic Pathway Context

- Lysine Degradation: 5-Aminopentanamide is a minor branch product in lysine catabolism, competing with dominant pathways like cadaverine synthesis and saccharopine-mediated degradation .

- Enzyme Kinetics: L-LOX/MOG exhibits dual activity: it produces 5-aminopentanamide (oxidative decarboxylation) and 5-aminopentanoic acid (hydrolytic deamination), with reaction specificity modulated by H₂O₂ .

Research Implications

Its structural analogs, such as 4-aminobutanamide, may offer insights into substrate-enzyme interactions for drug development. Future studies should explore its mechanistic role in immune evasion and therapeutic targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.